molecular formula C16H15BrN2O4 B2660876 2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol CAS No. 328580-21-8

2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol

Cat. No.: B2660876
CAS No.: 328580-21-8
M. Wt: 379.21
InChI Key: NIGFUQAWVNTRNG-GIJQJNRQSA-N
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Description

2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol is a complex organic compound with a unique structure that includes bromine, nitro, and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol typically involves a multi-step process. One common method includes the following steps:

    Nitration: The addition of a nitro group to the aromatic ring.

    Formation of the imine: This involves the reaction of an aldehyde with an amine to form the imine linkage.

    Hydroxylation: Introduction of the hydroxyl group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are in place for handling hazardous reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-nitrophenol: Lacks the imine and hydroxyl groups.

    6-bromo-2-nitrophenol: Different positioning of the bromine and nitro groups.

    2-hydroxy-5-bromophenyl imine: Lacks the nitro group.

Uniqueness

2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications where such properties are desired.

Properties

IUPAC Name

2-bromo-6-[(2-hydroxy-5-propylphenyl)iminomethyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-2-3-10-4-5-15(20)14(6-10)18-9-11-7-12(19(22)23)8-13(17)16(11)21/h4-9,20-21H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGFUQAWVNTRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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